molecular formula C16H22FNO4 B13724169 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13724169
M. Wt: 311.35 g/mol
InChI Key: JEIHTTHJHSFXRD-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a tert-butyl ester functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of orcinol with 3-bromo-4-fluoro-benzotrifluoride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at 90°C for 1.5 hours. The resulting product is then purified and further reacted with benzyl bromide in acetonitrile (CH3CN) with potassium carbonate (K2CO3) as a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid methyl ester
  • 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid ethyl ester
  • 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

Compared to similar compounds, 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which can influence its chemical stability, solubility, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H22FNO4

Molecular Weight

311.35 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-5-hydroxyphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H22FNO4/c1-16(2,3)22-15(20)18-6-4-13(5-7-18)21-14-9-11(17)8-12(19)10-14/h8-10,13,19H,4-7H2,1-3H3

InChI Key

JEIHTTHJHSFXRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)O)F

Origin of Product

United States

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